(Z)-1-Bromo-4-decene

描述

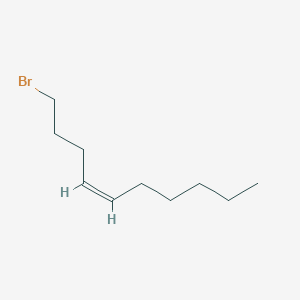

Structure

3D Structure

属性

CAS 编号 |

77899-13-9 |

|---|---|

分子式 |

C10H19Br |

分子量 |

219.16 g/mol |

IUPAC 名称 |

(Z)-1-bromodec-4-ene |

InChI |

InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h6-7H,2-5,8-10H2,1H3/b7-6- |

InChI 键 |

MNBRDTBKKVGJAC-SREVYHEPSA-N |

手性 SMILES |

CCCCC/C=C\CCCBr |

规范 SMILES |

CCCCCC=CCCCBr |

产品来源 |

United States |

Nomenclature and Stereochemical Assignment of Z 1 Bromo 4 Decene

IUPAC Naming Conventions for Halogenated Alkenes

The IUPAC nomenclature for halogenated alkenes follows a specific set of rules that combine the principles for naming alkanes, alkenes, and alkyl halides. msu.eduuiuc.edu

The process for naming (Z)-1-Bromo-4-decene is as follows:

Identify the Parent Chain : The longest continuous carbon chain that includes the carbon-carbon double bond is identified. srmist.edu.inquimicaorganica.net In this case, the chain has ten carbon atoms, so the parent name is derived from "decane."

Identify the Principal Functional Group : The presence of a carbon-carbon double bond makes the compound an alkene. The "-ane" suffix of the parent alkane is changed to "-ene." srmist.edu.inquimicaorganica.net Thus, the parent chain is a "decene."

Number the Parent Chain : The chain is numbered from the end that gives the double bond the lowest possible number (locant). msu.edusrmist.edu.in Numbering from the right-hand side of the structure (as typically drawn for this compound) would place the double bond at carbon 6, while numbering from the left places the bromo group at carbon 1 and the double bond starting at carbon 4. Priority is given to the double bond in numbering the chain. quimicaorganica.net Therefore, the double bond is located between carbons 4 and 5. The name becomes "4-decene."

Identify and Name Substituents : A bromine atom (Br) is attached to the chain. Halogen substituents are named using prefixes such as "fluoro-", "chloro-", "bromo-", and "iodo-". msu.eduuiuc.edu In this molecule, the substituent is "bromo."

Assign Locants to Substituents : The position of the bromine atom is indicated by the number of the carbon atom to which it is attached. The bromine atom is on carbon 1, so it is named "1-bromo."

Assemble the Full Name : The substituent name and its locant are placed before the parent name. The parts are assembled alphabetically if multiple substituents are present. msu.edu This gives the name "1-Bromo-4-decene."

Specify Stereochemistry : The geometry around the double bond is indicated using the (E/Z) notation, which will be detailed in the next section. For this compound, the configuration is (Z), which is placed in parentheses at the beginning of the name.

The complete IUPAC name is therefore This compound .

Distinction from E-Stereoisomers and Positional Isomers

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This compound can be distinguished from its stereoisomers and positional isomers based on the specific arrangement and location of its functional groups.

Distinction from its E-Stereoisomer

The direct stereoisomer of this compound is (E)-1-Bromo-4-decene. nih.gov Both compounds have the same molecular formula (C10H19Br) and the same connectivity—a ten-carbon chain with a bromine atom at position 1 and a double bond at position 4. The only difference is the three-dimensional arrangement of the substituents around the C4=C5 double bond.

| Feature | This compound | (E)-1-Bromo-4-decene |

| IUPAC Name | This compound | (E)-1-Bromo-4-decene |

| Synonym | cis-1-Bromo-4-decene | trans-1-Bromo-4-decene |

| Stereochemistry | Higher priority groups on the same side of the double bond. | Higher priority groups on opposite sides of the double bond. |

| Molecular Formula | C10H19Br | C10H19Br |

| Molecular Weight | 219.16 g/mol | 219.16 g/mol nih.gov |

Distinction from Positional Isomers

Positional isomers have the same molecular formula and the same functional groups but differ in the location of these groups on the carbon skeleton. libretexts.org Examples include isomers where the bromine atom or the double bond are at different positions.

(Z)-1-Bromo-5-decene : In this isomer, the double bond is located between carbons 5 and 6, not 4 and 5. This changes the chemical properties and the IUPAC name. chemsrc.com

4-Bromo-4-decene : Here, the bromine atom is attached to one of the carbons of the double bond (C4). This significantly alters the electronic nature and reactivity of the molecule compared to this compound, where the bromine is on a saturated carbon. This compound would also have E/Z isomers. chemspider.com

10-Bromo-1-decene : In this isomer, the double bond is at the end of the chain (C1) and the bromine is at the other end (C10). nih.govgeorganics.sk

The table below summarizes the key differences between this compound and some of its positional isomers.

| Compound | Molecular Formula | Position of Bromine | Position of Double Bond |

| This compound | C10H19Br | Carbon 1 | Between C4 and C5 |

| (Z)-1-Bromo-5-decene | C10H19Br | Carbon 1 | Between C5 and C6 chemsrc.com |

| 4-Bromo-4-decene | C10H19Br | Carbon 4 | Between C4 and C5 chemspider.com |

| 10-Bromo-1-decene | C10H19Br | Carbon 10 | Between C1 and C2 nih.gov |

Advanced Synthetic Methodologies for Z 1 Bromo 4 Decene and Analogous Structures

Strategies for Carbon-Bromine Bond Formation on Alkenyl Scaffolds.

The introduction of a bromine atom onto an alkenyl scaffold can be achieved through various methods, each offering distinct advantages in terms of regioselectivity and stereoselectivity.

Electrophilic Bromination of Decenes for Brominated Alkene Precursors.

The electrophilic addition of bromine (Br₂) to alkenes, such as decene, is a fundamental reaction for the formation of vicinal dibromides, which can serve as precursors to bromoalkenes. masterorganicchemistry.com This reaction typically proceeds through a cyclic bromonium ion intermediate. pearson.comorganic-chemistry.org The initial interaction involves the alkene's π bond acting as a nucleophile, attacking the bromine molecule and displacing a bromide ion. youtube.com This results in the formation of a three-membered ring containing a positively charged bromine atom. The subsequent step involves the nucleophilic attack of the bromide ion on one of the carbon atoms of the bromonium ion, leading to the opening of the ring and the formation of a vicinal dibromide with anti stereochemistry. masterorganicchemistry.com

The reaction is generally carried out in an inert solvent like dichloromethane or carbon tetrachloride. masterorganicchemistry.com Alternative and more environmentally friendly methods for the bromination of alkenes have been developed, utilizing reagents such as potassium bromide with orthoperiodic acid to avoid the use of molecular bromine. organic-chemistry.orgnih.gov

Hydrobromination of Alkynes Leading to Bromoalkenes with Z-Stereoselectivity.

The hydrobromination of alkynes provides a direct route to bromoalkenes. The stereochemical and regiochemical outcome of this reaction is highly dependent on the reaction conditions. masterorganicchemistry.com

The addition of hydrogen bromide (HBr) to terminal alkynes can yield either Markovnikov or anti-Markovnikov products. libretexts.org According to Markovnikov's rule, in the electrophilic addition of a protic acid to an asymmetrical alkyne, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide attaches to the more substituted carbon. lumenlearning.com This process typically involves the formation of a vinyl cation intermediate at the more substituted position. masterorganicchemistry.com

Conversely, anti-Markovnikov addition results in the bromine atom bonding to the less substituted carbon of the alkyne. libretexts.orglibretexts.org This outcome is generally achieved under radical conditions. libretexts.orglibretexts.org For internal alkynes, where the substitution on both sides of the triple bond is similar, a mixture of products can be expected in the absence of specific directing groups. youtube.com

To achieve anti-Markovnikov addition of HBr to a terminal alkyne, radical initiators such as peroxides (ROOR), oxygen, or UV light are employed. ucalgary.ca These initiators facilitate the formation of a bromine radical, which then adds to the terminal carbon of the alkyne. ucalgary.caquora.com This initial addition generates a more stable secondary vinyl radical, which then abstracts a hydrogen atom from another molecule of HBr to form the anti-Markovnikov bromoalkene and propagate the radical chain reaction. ucalgary.ca This method is a key strategy for the synthesis of 1-bromoalkenes from terminal alkynes. libretexts.orglibretexts.org The reaction can produce a mixture of E and Z isomers, as the bromine can attach in a syn or anti manner. libretexts.orglibretexts.org

Stereoselective Alkene Synthesis via Debrominative Pathways.

Debrominative reactions offer a powerful tool for the stereoselective formation of alkenes from saturated precursors.

Microwave-Induced Debrominative Decarboxylation of Anti-2,3-Dibromoalkanoic Acids for (Z)-1-Bromo-1-alkenes.

A highly efficient and stereoselective method for the synthesis of (Z)-1-bromo-1-alkenes involves the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.org This reaction, when carried out in a dimethylformamide (DMF) system with triethylamine (Et₃N) as a base, proceeds rapidly, often within minutes, to give high yields of the desired (Z)-isomer. organic-chemistry.orgresearchgate.netresearchgate.net The stereoselectivity of this process is a key feature, allowing for the specific formation of the Z-alkene. organic-chemistry.org While this method is effective for a range of substrates, factors such as electron-donating groups and steric hindrance can impact the degree of stereoselectivity. organic-chemistry.org

| Starting Material | Product | Reagents and Conditions | Yield (%) | Stereoselectivity (Z:E) | Reference |

| anti-2,3-Dibromoalkanoic acids | (Z)-1-Bromo-1-alkenes | Et₃N, DMF, Microwave | High | High | organic-chemistry.org |

Influence of Reaction Conditions (e.g., Triethylamine (Et3N) and Dimethylformamide (DMF) Systems)

The synthesis of (Z)-1-bromo-1-alkenes can be efficiently achieved through the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.orgresearchgate.net In this method, the reaction system composed of triethylamine (Et3N) as a base and dimethylformamide (DMF) as the solvent is crucial. organic-chemistry.orgresearchgate.net Microwave irradiation dramatically accelerates the reaction, reducing completion times to mere minutes (0.2–1.0 min). organic-chemistry.org The DMF not only serves as a high-boiling polar solvent suitable for microwave heating but may also play a role in the reaction mechanism, potentially generating dimethylamine in situ under certain conditions. researchgate.netnih.gov The base, Et3N, facilitates the elimination process, leading to the formation of the desired bromoalkene. organic-chemistry.orgresearchgate.net This rapid and efficient protocol is effective for a range of both aromatic and aliphatic substrates. organic-chemistry.org

| Substrate Type | Base/Solvent System | Method | Reaction Time | Yield | Reference |

| anti-2,3-dibromoalkanoic acids | Et3N/DMF | Microwave Irradiation | 0.2–1.0 minutes | High | organic-chemistry.org |

Stereochemical Control and Yield Optimization

The high stereoselectivity of the aforementioned reaction is fundamentally linked to the stereochemistry of the starting material. The use of anti-2,3-dibromoalkanoic acids as precursors is critical for obtaining the (Z)-1-bromo-1-alkenes with high selectivity. organic-chemistry.orgresearchgate.net The reaction proceeds via a proposed E2 elimination mechanism, where the anti-periplanar arrangement of the departing carboxyl and bromide groups dictates the geometry of the resulting double bond.

| Substrate Feature | Effect on Stereoselectivity | Resulting Isomer Ratio | Reference |

| anti precursor | High Z-selectivity | Predominantly Z | organic-chemistry.orgresearchgate.net |

| Strong electron-donating groups | Reduced Z-selectivity | Increased E-isomer formation | organic-chemistry.org |

| Steric hindrance | Reduced Z-selectivity | Increased E-isomer formation | organic-chemistry.org |

Palladium-Catalyzed Hydrogenolysis of Geminal Dibromoalkenes for (Z)-1-Bromo-1-alkenes

A reliable and highly stereoselective method for preparing geometrically pure (Z)-1-bromo-1-alkenes involves the palladium-catalyzed hydrogenolysis of geminal (1,1)-dibromo-1-alkenes. acs.orgacs.orgfigshare.com This reaction utilizes a hydride source, typically tributyltin hydride (Bu3SnH), to selectively replace one of the two bromine atoms with a hydrogen atom. acs.orgfigshare.com The palladium catalyst is essential for the reaction's success and its selectivity. acs.org The mechanism is believed to involve the stereoselective insertion of the Pd(0) complex into the trans-oriented carbon-bromine bond, followed by transmetalation with the hydride source and subsequent reductive elimination to yield the (Z)-bromoalkene. figshare.com This process is particularly valuable for synthesizing conjugated systems like (Z)-1-bromo dienes and enynes. acs.org

Optimization of Catalytic Systems for Z-Selectivity

The efficiency and, most importantly, the Z-selectivity of the palladium-catalyzed hydrogenolysis are highly dependent on the reaction conditions. The choice of ligand for the palladium catalyst is a critical parameter. Research has shown that triphenylphosphine (PPh3) is an optimal ligand for this transformation, leading to good yields and high stereoselectivity. acs.orgfigshare.com The reaction is versatile in terms of solvent choice, with a wide range of solvents being suitable. acs.orgfigshare.com However, certain protic or halogenated solvents such as ethanol, acetic acid, and chloroform are less ideal and may require the use of a co-solvent or a radical scavenger to proceed effectively. acs.orgfigshare.com The stoichiometry of the hydride source is also crucial; using a large excess of Bu3SnH can lead to over-reduction and the formation of terminal alkenes as byproducts. acs.org

| Parameter | Optimal Condition | Effect | Reference |

| Catalyst Ligand | Triphenylphosphine (PPh3) | High yield and Z-selectivity | acs.orgfigshare.com |

| Hydride Source | Approx. 1 molar equivalent of Bu3SnH | Prevents over-reduction | acs.org |

| Solvent | Aprotic solvents (e.g., THF, Toluene) | Good reactivity and selectivity | acs.orgfigshare.com |

Dibromomethylenation of Aldehydes Followed by Hydrogenolysis for (Z)-1-Bromo-1-alkenes

A powerful two-step synthetic sequence to obtain (Z)-1-bromo-1-alkenes from aldehydes involves an initial dibromomethylenation reaction followed by the palladium-catalyzed hydrogenolysis described previously. acs.org In the first step, an aldehyde is converted into its corresponding 1,1-dibromo-1-alkene. This transformation is typically achieved using reagents like carbon tetrabromide and triphenylphosphine (the Appel reaction) or other related olefination conditions.

Once the geminal dibromoalkene is synthesized and purified, it is subjected to the optimized palladium-catalyzed hydrogenolysis conditions (e.g., a Pd catalyst with a PPh3 ligand and Bu3SnH). acs.orgfigshare.com This second step proceeds with high stereoselectivity to furnish the desired (Z)-1-bromo-1-alkene. acs.orgfigshare.com This sequence provides a versatile route starting from readily available aldehydes to access a wide array of geometrically pure Z-bromoalkenes.

Olefin Metathesis Approaches to Z-Bromoalkenes

Olefin metathesis is a powerful catalytic reaction that reorganizes carbon-carbon double bonds by cleaving and reforming them. nih.gov This transformation, catalyzed by metal alkylidene complexes (typically involving ruthenium, molybdenum, or tungsten), has become an invaluable tool in organic synthesis for creating complex molecules. nih.govnih.gov While various forms of metathesis exist, such as ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP), it is cross-metathesis (CM) that provides a direct route to acyclic alkenes like Z-bromoalkenes. nih.govwits.ac.za The development of highly selective catalysts has enabled the control of the geometry of the newly formed double bond, making it possible to target the thermodynamically less stable Z-isomer. researchgate.net

Direct Synthesis of Z-Alkenyl Halides through Catalytic Cross-Metathesis

A significant breakthrough in the synthesis of Z-alkenyl halides is their direct formation via catalytic cross-metathesis (CM). organic-chemistry.orgresearchgate.netnih.gov This advanced methodology overcomes previous limitations where halo-substituted catalysts were often unstable or unreactive. nih.gov Modern approaches utilize highly reactive and stereoselective halo-substituted molybdenum (Mo) or tungsten-based monoaryloxide pyrrolide (MAP) catalysts. organic-chemistry.orgacs.org

These transformations are typically performed by reacting a terminal alkene with an unpurified, commercially available 1,2-dihaloethene partner (e.g., 1,2-dibromoethene). organic-chemistry.orgresearchgate.netnih.gov The catalyst promotes the reaction at ambient temperature, leading to high conversion and excellent yields (up to 91%) with complete Z-selectivity in many cases. researchgate.netnih.gov This method is notable for its broad functional group tolerance, allowing for the synthesis of complex, biologically active molecules containing a Z-alkenyl bromide moiety. organic-chemistry.orgresearchgate.net The high Z-selectivity is kinetically controlled by the specific design of the catalyst, which favors the formation of the cis-substituted metallacyclobutane intermediate that leads to the Z-alkene product. nih.gov

| Catalyst Type | Reactants | Selectivity | Yield | Reference |

| Halo-substituted Molybdenum Alkylidene | Terminal Alkene + 1,2-Dihaloethene | Complete Z-selectivity | Up to 91% | organic-chemistry.orgresearchgate.net |

| Mo- or W-based MAP complexes | Terminal Alkene + Vinyl Halide | High Z-selectivity | High | acs.org |

Enyne Metathesis Strategies for Unsaturated Chains

Enyne metathesis is a powerful and versatile carbon-carbon bond-forming reaction that transforms an alkene and an alkyne into a 1,3-diene. uwindsor.cabeilstein-journals.org This transformation, typically catalyzed by transition metal carbene complexes of ruthenium, molybdenum, or tungsten, proceeds through a bond reorganization process. nih.govchim.it The reaction can be performed in an intramolecular fashion, known as ring-closing enyne metathesis (RCEYM), or as an intermolecular process called cross-enyne metathesis (CEM). beilstein-journals.orgthieme-connect.de

For the construction of unsaturated aliphatic chains, such as the one in (Z)-1-bromo-4-decene, cross-enyne metathesis is particularly relevant. The general mechanism involves the reaction of the metal carbene catalyst with the alkene, followed by an intramolecular reaction with the alkyne to form a vinyl carbene intermediate. organic-chemistry.org This intermediate then reacts to produce the conjugated diene product, regenerating the catalyst for the next cycle.

The strategic application of enyne metathesis allows for the modular construction of complex diene systems from simpler, readily available starting materials. nih.gov For instance, the synthesis of a decadiene backbone could be envisioned by the cross-metathesis of a suitable alkene and alkyne. A key challenge in intermolecular reactions is controlling the stereoselectivity of the newly formed double bond, which often results in a mixture of E and Z isomers. thieme-connect.deorganic-chemistry.org

| Catalyst Type | Common Metals | Reaction Variants | Key Transformation |

| Metal Carbene Complexes | Ruthenium (Ru), Molybdenum (Mo), Tungsten (W) | Ring-Closing Enyne Metathesis (RCEYM), Cross-Enyne Metathesis (CEM) | Alkene + Alkyne → 1,3-Diene |

Organometallic Coupling Reactions for Bromoalkene Construction

Organometallic coupling reactions are indispensable tools for the stereospecific formation of carbon-carbon bonds, offering high levels of control in the construction of bromoalkenes. These methods often involve the use of organocuprates or palladium-catalyzed cross-coupling sequences.

Gilman reagents, which are lithium diorganocuprates (R₂CuLi), are effective nucleophiles for forming carbon-carbon bonds by reacting with organic halides. masterorganicchemistry.comwikipedia.org Unlike more reactive organolithium or Grignard reagents, Gilman reagents are "softer" nucleophiles and exhibit unique reactivity, including the ability to displace halides from sp²-hybridized carbons, such as those in vinyl halides. organicchemistrytutor.comyoutube.com This reaction, often referred to as the Corey-House synthesis, allows for the coupling of an alkyl group from the cuprate with an alkyl, vinyl, or aryl halide. wikipedia.org

A pertinent example is the synthesis of (Z)-2-undecene from (Z)-1-bromopropene. In this transformation, a Gilman reagent containing an octyl group, such as lithium dioctylcuprate, is used. The reagent facilitates a coupling reaction where one of the octyl groups displaces the bromide from (Z)-1-bromopropene, forming the C-C bond of the target undecene with retention of the Z-geometry of the double bond. study.com

The general mechanism is thought to involve the oxidative addition of the copper center to the organic halide, forming a transient Cu(III) intermediate. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates a Cu(I) species. libretexts.orglibretexts.orgchemistrytalk.org This pathway allows the reaction to proceed where traditional SN2 mechanisms would fail. organicchemistrytutor.com

| Reactant 1 | Reactant 2 (Gilman Reagent) | Product Example | Bond Formed |

| (Z)-1-Bromopropene | Lithium dioctylcuprate | (Z)-2-Undecene | C(sp²)-C(sp³) |

| Iodoalkane | Lithium dimethylcuprate | Methylated Alkane | C(sp³)-C(sp³) |

| Aryl Iodide | Lithium divinylcuprate | Styrene derivative | C(sp²)-C(sp²) |

A highly effective and stereoselective method for synthesizing substituted alkenes involves a two-step sequence: the bromoboration of an alkyne followed by a palladium-catalyzed cross-coupling reaction. The Negishi coupling, which pairs an organozinc compound with an organic halide, is a prominent example of a cross-coupling reaction used in this context. wikipedia.orgorganic-chemistry.org This tandem process provides a versatile route to trisubstituted alkenes with high isomeric purity. nih.gov

The first step, bromoboration, involves the addition of a boron-bromide moiety across the triple bond of an alkyne. This creates a vinylborane intermediate with a bromine atom attached to the double bond. The stereochemistry of this addition can be controlled to produce either the E or Z isomer. Subsequently, the resulting bromo-alkenylborane can undergo a Negishi cross-coupling reaction. In this step, the organoborane is first converted to a more reactive organozinc species, which then couples with an organic halide in the presence of a palladium catalyst. wikipedia.orgnih.gov

The Negishi coupling protocol has been successfully applied to the highly regio- and stereoselective synthesis of trisubstituted alkenes starting from arylethynes. nih.gov The process begins with the bromoboration of an arylethyne using BBr₃, which, after treatment with a diol like pinacol, yields a (Z)-β-bromo-β-arylethenyl(pinacol)borane.

These vinylborane compounds are effective substrates in palladium-catalyzed Negishi cross-coupling reactions. The use of highly active palladium catalysts, such as those employing bulky, electron-rich phosphine ligands like tri(tert-butyl)phosphine (Pd(tBu₃P)₂), is crucial. nih.gov This combination facilitates the coupling of the vinylborane (after transmetalation to zinc) with various organic groups, achieving high yields and exceptional stereoselectivity (≥98%) in the formation of the trisubstituted alkene product. nih.gov

The high degree of stereoselectivity observed in the Negishi coupling is a direct consequence of the mechanism of the palladium-catalyzed cycle. wikipedia.org The catalytic cycle generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comresearchgate.net

Oxidative Addition : The cycle begins with the oxidative addition of the organic halide to a Pd(0) complex, forming a Pd(II) intermediate. This step typically proceeds with retention of stereochemistry at the sp² carbon of a vinyl halide. wikipedia.org

Transmetalation : The organozinc reagent then transfers its organic group to the palladium center, displacing the halide. This step also occurs with retention of the double bond's configuration. wikipedia.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the Pd(II) center, which forms the new carbon-carbon bond in the final product and regenerates the Pd(0) catalyst. This step is also stereoretentive. wikipedia.orgyoutube.com

Because each step in the catalytic cycle proceeds with retention of the alkene geometry, the stereochemistry of the vinylborane precursor is faithfully transferred to the final cross-coupled product. This mechanistic feature is fundamental to the power of the Negishi coupling for the stereocontrolled synthesis of complex alkenes. organic-chemistry.org

Reactivity and Mechanistic Investigations of Z 1 Bromo 4 Decene

Nucleophilic Substitution Reactions of the Carbon-Bromine Bond

Nucleophilic substitution reactions involving allylic halides are more complex than those of their saturated counterparts due to the influence of the adjacent π-system. researchgate.net These reactions can proceed through several mechanistic pathways, including direct substitution (SN1 and SN2) and substitution with allylic rearrangement (SN1' and SN2'). youtube.com

The reactivity of allylic bromides like (Z)-1-Bromo-4-decene is enhanced compared to saturated alkyl bromides. This is because the transition states of both bimolecular (SN2) and unimolecular (SN1) reactions are stabilized by the adjacent double bond. researchgate.net In the SN1 pathway, the departure of the bromide ion results in a resonance-stabilized allylic carbocation. researchgate.net This delocalized cation can be attacked by a nucleophile at either the α-carbon (C1) or the γ-carbon (C3), leading to both direct (SN1) and rearranged (SN1') products. researchgate.net

The SN2 pathway involves a backside attack by the nucleophile on the carbon bearing the leaving group. masterorganicchemistry.com For allylic systems, a concerted pathway where the nucleophile attacks the γ-carbon of the double bond, followed by a shift of the double bond and expulsion of the leaving group, is also possible. youtube.com This is known as the SN2' mechanism. researchgate.net The competition between SN2 and SN2' pathways is influenced by factors such as steric hindrance at the α- and γ-carbons, the nature of the nucleophile, and the solvent. stackexchange.com For this compound, being a primary allylic halide, it is susceptible to both SN1 and SN2 type reactions, with the specific conditions determining the dominant pathway. youtube.comyoutube.com

| Pathway | Mechanism | Intermediate/Transition State | Product Type |

| SN1 | Unimolecular, stepwise | Resonance-stabilized allylic carbocation | Direct substitution |

| SN1' | Unimolecular, stepwise with rearrangement | Resonance-stabilized allylic carbocation | Allylic rearrangement |

| SN2 | Bimolecular, concerted | Pentacoordinate transition state | Direct substitution with inversion |

| SN2' | Bimolecular, concerted with rearrangement | Concerted attack at γ-carbon | Allylic rearrangement |

The regioselectivity of nucleophilic substitution on this compound depends on the reaction mechanism. In SN1-type reactions, the product distribution is governed by the relative stability of the two potential sites for nucleophilic attack on the delocalized carbocation. Often, a mixture of products is obtained. researchgate.net In SN2-type reactions, the regioselectivity is heavily influenced by steric factors. A direct SN2 attack occurs at the less hindered primary carbon (C1). Conversely, a bulky nucleophile or steric hindrance near C1 might favor the SN2' pathway, with the attack occurring at the γ-carbon (C3). stackexchange.com

Stereoselectivity is also a key consideration. A direct SN2 reaction at a chiral center proceeds with an inversion of configuration. study.comlibretexts.org While the C1 of this compound is not a stereocenter, the geometry of the double bond is crucial. SN2' reactions can occur via syn or anti pathways (where the nucleophile attacks from the same or opposite face as the leaving group, respectively), influencing the stereochemistry of the resulting alkene product. stackexchange.com For instance, an anti-SN2' attack on this compound would lead to an (E)-configured product.

The table below illustrates the expected major products from the reaction of this compound with different nucleophiles, highlighting the regiochemical outcomes.

| Nucleophile | Predominant Pathway | Expected Major Product(s) | Regiochemistry |

| Sodium Cyanide (NaCN) | SN2 | (Z)-1-Cyano-4-decene | C1 attack (direct) |

| Sodium Acetate (NaOAc) | SN2 | (Z)-1-Acetoxy-4-decene | C1 attack (direct) |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | SN2' | (E)-3-Methyl-1-decene | C3 attack (rearranged) |

| Bulky base (e.g., Potassium tert-butoxide) | E2/SN2' | 1,3-Decadiene / (E)-1-tert-butoxy-3-decene | Elimination / C3 attack |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.commdpi-res.com this compound, as a vinylic/allylic bromide, is an excellent substrate for such transformations, particularly those catalyzed by palladium. wikipedia.orgnih.gov

Among the most widely used palladium-catalyzed cross-coupling reactions are the Suzuki-Miyaura, Stille, and Sonogashira reactions. thermofisher.comyoutube.com These reactions allow for the coupling of the allylic bromide with organoboron, organotin, and terminal alkyne species, respectively. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.org It is valued for the low toxicity and stability of the boron reagents. researchgate.net

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organohalide. wikipedia.org It is known for its tolerance of a wide variety of functional groups. openochem.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using both palladium and copper catalysts. wikipedia.orgorganic-chemistry.org

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. libretexts.org This step initially forms a cis-complex, which may isomerize to a more stable trans-complex. libretexts.orguwindsor.ca

Transmetalation: The organic group from the organometallic reagent (boron, tin, or copper-acetylide) is transferred to the palladium center, displacing the bromide ion. wikipedia.orgwikipedia.orgresearchgate.net

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. wikipedia.orglibretexts.org

The stereochemical outcome of the reaction is often determined during the oxidative addition and reductive elimination steps. For Suzuki-Miyaura couplings involving allylic halides, oxidative addition often proceeds with inversion of stereochemistry. wikipedia.org In contrast, Stille couplings with vinylic halides typically proceed with retention of the alkene geometry. wikipedia.orglibretexts.org The Sonogashira reaction also generally retains the stereochemistry of the vinyl halide.

| Reaction | Organometallic Reagent (R'-M) | Key Mechanistic Feature | Stereochemical Outcome for Allylic/Vinylic Halide |

| Suzuki-Miyaura | R'-B(OR)₂ | Base-assisted transmetalation researchgate.netlibretexts.org | Inversion often observed for allylic halides wikipedia.org |

| Stille | R'-SnR₃ | Tolerates many functional groups openochem.org | Retention of configuration wikipedia.orglibretexts.org |

| Sonogashira | R'-C≡C-H (+ Cu(I)) | Requires a copper co-catalyst wikipedia.org | Retention of configuration |

The choice of palladium catalyst and, crucially, the associated ligands, has a profound impact on the efficiency, selectivity, and scope of cross-coupling reactions. Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃. libretexts.orglibretexts.org The ligands stabilize the palladium center and modulate its reactivity.

Phosphine ligands, such as triphenylphosphine (PPh₃), and N-heterocyclic carbenes (NHCs) are widely used. libretexts.org The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination. Bulky, electron-rich ligands can accelerate these steps, leading to higher catalytic turnover and allowing reactions to proceed under milder conditions. libretexts.org For instance, in Sonogashira couplings, bulky and electron-rich phosphine ligands or NHCs can enable copper-free conditions or allow the reaction to proceed at room temperature. libretexts.orgucsb.eduresearchgate.net Catalyst design is critical for controlling regioselectivity in allylic systems, favoring either the direct coupling product or the rearranged allylic isomer.

| Ligand Type | Example(s) | Effect on Reaction |

| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Standard ligands; bulky phosphines can increase reaction rates. |

| Bidentate Phosphines | dppe, dppp, dppf | Form stable chelate complexes with palladium. wikipedia.org |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors, often lead to highly active and stable catalysts. libretexts.org |

| Buchwald-type Ligands | XPhos, SPhos | Bulky, electron-rich biaryl phosphines that promote efficient coupling of challenging substrates. ucsb.edu |

Nickel-Catalyzed Cross-Couplings with Alkenyl Halides.

No studies detailing the nickel-catalyzed cross-coupling of this compound with alkenyl halides were found.

Copper-Mediated Coupling Reactions.

No specific examples or mechanistic studies of copper-mediated coupling reactions involving this compound were identified.

Electrophilic Addition Reactions to the Alkene Moiety.

While the principles of electrophilic addition to alkenes are well-established, specific studies on this compound are not available.

Halogenation Reactions Across the Double Bond.

No research was found that specifically investigates the halogenation of the double bond in this compound.

Hydrohalogenation Reactions (e.g., HBr addition).

There are no specific documented results for the hydrohalogenation of this compound.

Oxidative Transformations.

Hypervalent Iodine-Catalyzed Oxidative Hydrolysis to alpha-Bromoketones from Bromoalkenes.

Although there are studies on the hypervalent iodine-catalyzed oxidative hydrolysis of various bromoalkenes, none of the retrieved sources specifically use or mention this compound as a substrate.

Due to the lack of specific information for the target compound, the requested article with detailed research findings and data tables cannot be generated.

Mechanistic Insights into Bromine Transposition and Side Product Formation.

The term "bromine transposition" can refer to the apparent migration of the bromine atom to a different position within the molecule. In the context of this compound, this would likely involve the participation of the double bond. While direct transposition of the bromine from C1 to another carbon is not a simple intramolecular rearrangement, reactions involving nucleophilic substitution can lead to products that appear to result from such a shift.

Neighboring Group Participation:

Under solvolysis or in the presence of a nucleophile, the double bond in this compound can act as an internal nucleophile. wikipedia.org This neighboring group participation (NGP) can facilitate the departure of the bromide leaving group, leading to the formation of a cyclic intermediate. libretexts.orgdalalinstitute.com The rate of such a reaction is often significantly enhanced compared to a similar compound lacking the participating double bond. wikipedia.org

The initial step involves the intramolecular attack of the π-bond onto the carbon bearing the bromine, displacing the bromide ion and forming a five-membered cyclopropylmethyl cation or a related bridged carbocation intermediate. This intermediate can then be attacked by a nucleophile at different positions, leading to a mixture of products.

Potential Side Products:

The formation of the cyclic intermediate opens pathways for the formation of various side products alongside the direct substitution product. The nature and distribution of these products will depend on the reaction conditions, including the solvent and the nucleophile.

| Reactant | Conditions | Potential Products | Mechanistic Pathway |

| This compound | Solvolysis (e.g., in ethanol) | 1-Ethoxy-4-decene, 4-Ethoxy-1-decene, Cyclopropylheptyl ethanol derivatives | SN1 with neighboring group participation |

| This compound | Strong, non-nucleophilic base | 1,4-Decadiene, 1,3-Decadiene | E2 elimination |

| This compound | Nucleophile (e.g., CN-) | 1-Cyano-4-decene, 4-Cyano-1-decene | SN2' (allylic-like rearrangement) |

This table presents hypothetical reaction outcomes based on the known reactivity of analogous homoallylic systems.

The attack of a nucleophile on the cyclopropylmethyl-like intermediate can occur at either the primary carbon (leading to the unrearranged product) or at the tertiary carbons of the former double bond, which would result in a product with the functional group at the C4 or C5 position and a shift of the double bond. This is a form of allylic rearrangement, even though the starting material is a homoallylic bromide. wikipedia.orglscollege.ac.in

Elimination reactions can also compete with substitution. In the presence of a strong, non-nucleophilic base, E2 elimination would be expected to yield 1,4-decadiene. However, the possibility of rearrangement prior to or during elimination could also lead to the formation of conjugated dienes, such as 1,3-decadiene.

Cycloaddition and Rearrangement Reactions Involving the Alkene and Bromine Functionalities.

The dual functionality of this compound, possessing both an alkene and an alkyl bromide, allows for a range of cycloaddition and rearrangement reactions.

Cycloaddition Reactions:

The double bond in this compound can participate in various cycloaddition reactions. The presence of the bromoalkyl chain may sterically hinder some approaches to the double bond, but electronically, it is not expected to significantly alter the fundamental reactivity of the alkene.

[4+2] Cycloaddition (Diels-Alder Reaction): The alkene can act as a dienophile in a Diels-Alder reaction with a suitable diene. libretexts.orgchemistrytalk.org For example, reaction with a diene like 1,3-butadiene would yield a substituted cyclohexene derivative. The stereochemistry of the cis-double bond would be retained in the product.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes are possible, leading to the formation of cyclobutane derivatives. libretexts.org

1,3-Dipolar Cycloaddition: Reactions with 1,3-dipoles, such as azides or nitrile oxides, can lead to the formation of five-membered heterocyclic rings. study.com

| Cycloaddition Type | Reactant | Potential Product Structure |

| [4+2] Diels-Alder | 1,3-Butadiene | 4-(3-Bromopropyl)cyclohexene |

| [2+2] Photochemical | Ethylene (B1197577) | 2-(3-Bromopropyl)cyclobutane |

| 1,3-Dipolar | Phenyl azide | 1-Phenyl-4-(3-bromopropyl)-1,2,3-triazoline |

This table illustrates potential cycloaddition products of this compound.

Rearrangement Reactions:

Beyond the rearrangements associated with nucleophilic substitution, other types of rearrangements can be envisaged, particularly under conditions that promote carbocation formation. Acid-catalyzed rearrangement of a related homoallylic alcohol has been shown to proceed via a 1,4-hydride shift following protonation of the double bond. nih.gov While this compound does not have a hydroxyl group, treatment with a Lewis acid could initiate the formation of a carbocation, which could then undergo hydride or alkyl shifts to form a more stable carbocation before reacting with a nucleophile.

For instance, ionization of the bromide assisted by a Lewis acid could lead to a primary carbocation, which would be highly unstable. However, participation of the double bond would lead to the more stable bridged cation. If this cation were to rearrange further, it could lead to a variety of constitutional isomers upon quenching with a nucleophile.

Role of Z 1 Bromo 4 Decene As a Building Block in Complex Organic Synthesis

Precursor for Alkenyl-Substituted Long-Chain Molecules and Polymers

The presence of both a nucleophilic-susceptible bromo group and a reactive double bond makes (Z)-1-Bromo-4-decene an ideal starting material for the synthesis of complex long-chain molecules. The alkyl bromide functionality can be readily converted into organometallic reagents, such as Grignard or organolithium reagents, which are powerful nucleophiles for carbon-carbon bond formation. wikipedia.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

Formation of Organometallic Reagents:

The reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, (Z)-dec-6-en-1-ylmagnesium bromide. wikipedia.orgadichemistry.com Similarly, treatment with lithium metal results in the formation of the organolithium reagent, (Z)-dec-6-en-1-yllithium. wikipedia.orgmasterorganicchemistry.comyoutube.com These reagents can then participate in a variety of coupling reactions to extend the carbon chain.

Table 1: Formation of Organometallic Reagents from this compound

| Reagent | Reactant | Solvent | Product |

| Grignard Reagent | Magnesium (Mg) | Diethyl ether or THF | (Z)-dec-6-en-1-ylmagnesium bromide |

| Organolithium Reagent | Lithium (Li) | Hexanes or other non-polar aprotic solvents | (Z)-dec-6-en-1-yllithium |

These organometallic intermediates can subsequently react with a range of electrophiles, such as alkyl halides, aldehydes, ketones, and esters, to introduce new carbon-carbon bonds and build up more complex molecular frameworks. masterorganicchemistry.combyjus.comlibretexts.org For instance, the reaction of (Z)-dec-6-en-1-ylmagnesium bromide with an alkyl halide would result in a longer-chain alkene with a preserved (Z)-double bond.

Synthetic Intermediate for Bioactive Compounds and Natural Product Analogs

The (Z)-alkene moiety is a common structural feature in many biologically active natural products, particularly insect pheromones. The stereospecific synthesis of these compounds is crucial, as the biological activity is often dependent on the geometry of the double bond. This compound serves as a valuable building block for the synthesis of such molecules, providing a pre-formed cis-double bond.

A common strategy in the synthesis of insect pheromones involves the use of coupling reactions to connect two fragments, one of which contains the characteristic (Z)-alkene. While specific examples detailing the use of this compound are not abundant in readily available literature, the synthesis of numerous lepidopteran pheromones relies on building blocks with similar structural motifs. For example, Z-selective cross-metathesis and Wittig reactions are frequently employed to construct the required cis-olefin geometry. wikipedia.orgwisc.edu

The bromo functionality of this compound allows for its conversion to a nucleophilic species (via an organometallic intermediate) or for it to act as an electrophile in substitution reactions. This dual reactivity makes it a versatile synthon for introducing the decenyl fragment into a target molecule. For instance, the Grignard reagent derived from this compound could be coupled with an appropriate electrophile to construct the carbon skeleton of a pheromone.

Table 2: Examples of Insect Pheromone Synthesis Methodologies Applicable to this compound

| Reaction Type | Description | Relevance to this compound |

| Wittig Reaction | The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. The use of specific ylides can favor the formation of the Z-isomer. | The decenyl portion could be derived from a phosphonium ylide prepared from a related bromoalkene. |

| Z-Selective Cross Metathesis | A catalytic reaction that forms a new double bond between two alkenes, with catalysts available that favor the formation of the Z-isomer. wikipedia.org | This compound could potentially be used as a substrate in cross-metathesis reactions to create more complex dienes. |

| Grignard Coupling | The reaction of a Grignard reagent with an electrophile, such as an alkyl halide or an epoxide, to form a new carbon-carbon bond. | The Grignard reagent of this compound can be used to introduce the decenyl chain. |

The synthesis of bioactive lipids and other natural product analogs could also benefit from the use of this compound as a starting material, leveraging its defined stereochemistry and functional handles for molecular elaboration.

Applications in Advanced Material Science Precursors (e.g., lubricants, polyesters)

The long alkyl chain and the presence of a double bond in this compound suggest its potential as a precursor for materials with specific physical properties, such as lubricants and polyesters.

Lubricants:

Long-chain hydrocarbons are the primary components of many lubricants. The decenyl chain of this compound could be incorporated into larger molecules to produce synthetic lubricant base oils. For example, the organometallic derivatives of this compound could be used in coupling reactions to synthesize branched, high-molecular-weight hydrocarbons. The presence of the (Z)-double bond could also be exploited for further functionalization, such as epoxidation or hydrogenation, to modify the properties of the final lubricant. While direct use is not documented, its structural similarity to monomers like 1-decene (B1663960), which is used to produce polyalphaolefin (PAO) lubricants, indicates its potential in this area.

Polyesters:

Polyesters are formed from the reaction of diols and dicarboxylic acids. While this compound is not a traditional monomer for polyester (B1180765) synthesis, it could be chemically modified to become one. For instance, the bromo group could be converted to a hydroxyl group, and the double bond could be oxidatively cleaved to form a carboxylic acid. This would result in a hydroxy acid, which could then undergo self-condensation to form a polyester. Alternatively, the double bond could be used in a thiol-ene reaction to attach the molecule to a polymer backbone, thereby modifying the properties of the resulting material.

The versatility of this compound as a synthetic building block is evident from its ability to participate in a wide range of chemical transformations. Its defined stereochemistry and dual functionality make it a valuable precursor for the construction of complex organic molecules with applications in agriculture, medicine, and materials science.

Spectroscopic and Spectrometric Analysis for Structural Elucidation of Z 1 Bromo 4 Decene

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. For (Z)-1-Bromo-4-decene, with the molecular formula C₁₀H₁₉Br, HRMS analysis provides an exact mass that can confirm this composition.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orgchemguide.co.ukcsbsju.edu This results in two molecular ion peaks of nearly equal intensity, separated by two m/z units, commonly referred to as the M+ and M+2 peaks. chemguide.co.uklibretexts.org The observation of this characteristic doublet is a strong indicator of the presence of a single bromine atom in the molecule. libretexts.org

The theoretical exact masses for the molecular ions of this compound are calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, and ⁸¹Br). An HRMS experiment would be expected to yield observed m/z values that closely match these calculated masses, typically within a few parts per million (ppm), thus confirming the elemental formula.

Table 1: HRMS Data for this compound (C₁₀H₁₉Br)

| Ionic Species | Calculated m/z | Observed m/z (Hypothetical) | Difference (ppm) |

|---|---|---|---|

| [C₁₀H₁₉⁷⁹Br+H]⁺ | 219.07431 | 219.07435 | 0.18 |

| [C₁₀H₁₉⁸¹Br+H]⁺ | 221.07226 | 221.07231 | 0.23 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of Unsaturated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgubbcluj.ro The chromophores, or light-absorbing parts of a molecule, determine the wavelengths at which absorption occurs.

In this compound, the principal chromophore is the isolated carbon-carbon double bond (C=C). The absorption of UV light by an alkene promotes an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch This is known as a π → π* transition. For non-conjugated, or isolated, alkenes, the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is large, requiring high-energy photons for excitation. libretexts.orglibretexts.org Consequently, the λₘₐₓ (wavelength of maximum absorbance) for the π → π* transition in isolated alkenes occurs in the vacuum UV region, at wavelengths below 200 nm. libretexts.orglumenlearning.com For instance, ethene and but-2-ene have λₘₐₓ values of approximately 165 nm and 179 nm, respectively. libretexts.orgdocbrown.info As this compound contains an isolated double bond, its primary π → π* transition is expected to occur in this region, making it largely transparent in the standard UV-Vis range (200-800 nm). libretexts.org

Additionally, the presence of the bromine atom introduces the possibility of an n → σ* transition, where a non-bonding electron from the bromine atom is excited to a σ* antibonding orbital of the C-Br bond. shu.ac.uk These transitions are generally of low intensity and also tend to occur in the far-UV region (around 150-250 nm), further contributing to the compound's lack of significant absorbance in the conventional UV-Vis spectrum. shu.ac.uk

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Transition | Expected λₘₐₓ Region (nm) |

|---|---|---|

| C=C (Alkene) | π → π | < 200 |

| C-Br (Bromoalkane) | n → σ | ~150 - 250 |

Computational and Theoretical Studies of Z 1 Bromo 4 Decene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are foundational to modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or a simplified form of it) for a given molecule. DFT, in particular, has become a popular and versatile method due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like (Z)-1-bromo-4-decene. These calculations can predict a wide range of molecular properties, from structural parameters to spectroscopic signatures.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which contains a long alkyl chain and multiple rotatable single bonds, this process is particularly important. The molecule can exist in numerous conformations (different spatial arrangements of atoms resulting from rotation about single bonds).

Once the optimized geometry is obtained, its electronic structure can be analyzed to understand its reactivity. Key aspects of this analysis include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap generally indicates high chemical reactivity and polarizability, whereas a large gap suggests high stability and low reactivity.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would likely show a region of negative potential around the electron-rich π-bond of the alkene and the electronegative bromine atom, highlighting these as potential sites for reaction.

Table 1: Key Electronic Properties Calculated for this compound This interactive table outlines the typical electronic properties that would be determined through DFT calculations and their chemical significance.

| Calculated Property | Symbol | Chemical Significance |

| HOMO Energy | EHOMO | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | ELUMO | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ΔE | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Ionization Potential | IP | The energy required to remove an electron; often approximated as -EHOMO. |

| Electron Affinity | EA | The energy released when an electron is added; often approximated as -ELUMO. |

| Electronegativity | χ | Describes the ability of the molecule to attract electrons. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. |

| Molecular Electrostatic Potential | MEP | Maps electron-rich and electron-poor regions to predict sites for electrophilic and nucleophilic attack. |

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined.

These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H stretching, C=C double bond stretching, and C-Br stretching. While there is often a systematic deviation between calculated and experimental frequencies (due to approximations in the theory and the harmonic nature of the calculation), this can be corrected by applying a scaling factor. The predicted spectrum can then be compared with an experimental one to confirm the identity and purity of a synthesized compound. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated to aid in the structural elucidation of this compound.

Reaction Mechanism Elucidation via Computational Modeling

Beyond static molecular properties, computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. It allows researchers to map out the entire reaction pathway, from reactants to products, including the high-energy transition states that are transient and difficult to observe experimentally. acs.org

A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" in a chemical transformation. mit.edu Locating and characterizing the transition state structure is a key goal of mechanistic studies. libretexts.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving this compound, such as addition to the double bond or substitution at the carbon bearing the bromine, there may be multiple possible stereochemical outcomes. Computational analysis of the different transition states leading to these outcomes can explain or predict the stereoselectivity of a reaction. rsc.org For example, in an electrophilic addition to the Z-alkene, calculations can determine which diastereomeric transition state is lower in energy, thus predicting which product will be formed preferentially. This is crucial for designing synthetic routes that provide specific stereoisomers.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile, or reaction coordinate diagram, can be constructed for a proposed reaction pathway. acs.org This profile provides a detailed thermodynamic and kinetic picture of the reaction.

For instance, in studying a substitution reaction on this compound, computational modeling could compare the energy profiles of a one-step (SN2) versus a two-step (SN1) mechanism. The calculated activation energies for each pathway would reveal which mechanism is kinetically favored under specific conditions. Similarly, for addition reactions to the alkene, different potential pathways can be modeled to identify the most likely mechanism and product distribution. researchgate.net This predictive capability is essential for optimizing reaction conditions and understanding fundamental chemical reactivity. nih.gov

Future Research Directions and Emerging Trends for Z 1 Bromo 4 Decene Chemistry

Development of Novel Highly Stereoselective Synthetic Pathways

The precise control of the Z-geometry of the double bond is paramount for the application of (Z)-1-bromo-4-decene in synthesizing stereochemically defined target molecules. While classical methods may suffer from low selectivity, modern synthetic chemistry offers powerful tools to address this challenge. Future research will likely concentrate on refining existing methods and discovering new pathways that provide high stereoselectivity and yields.

A particularly promising area is the advancement of olefin metathesis. The development of halo-substituted molybdenum and ruthenium carbene complexes has enabled the direct and highly stereoselective synthesis of Z-alkenyl halides. nih.gov Research into new catalyst systems that are more robust, efficient, and tolerant of the bromide functionality is a key objective. For instance, in situ generated molybdenum alkylidene catalysts have shown exceptional reactivity and selectivity in producing acyclic 1,2-disubstituted Z-alkenyl halides from commercially available 1,2-dihaloethenes. nih.gov Applying such a strategy, this compound could potentially be synthesized via a cross-metathesis reaction between 1-hexene (B165129) and 1,4-dibromo-2-butene, or a similar halogenated olefin, under the influence of a Z-selective catalyst. Another established approach involves the cross-metathesis of a terminal alkene, such as 10-bromo-1-decene, with a suitable partner using a second-generation Grubbs catalyst, which has been successfully employed in the synthesis of complex natural product analogues like sphingosines. researchgate.netmdpi.com

Furthermore, indium(III)-catalyzed cascade cycloisomerization reactions of 1,5-enynes have demonstrated stereospecific transformations that retain the alkene configuration, offering another sophisticated route for creating specific isomers. acs.org The development of pathways starting from readily available precursors that can be converted into the target bromoalkene with high fidelity will be a significant focus. This includes stereoselective reduction methods, such as the hydrogenation of a corresponding alkyne using a Lindlar catalyst, a technique proven to stereoselectively produce Z-alkenes. researchgate.netmdpi.com

Table 1: Potential Stereoselective Synthetic Routes to this compound

| Method | Reactants | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Z-Selective Cross-Metathesis | 1-Hexene, (Z)-1,4-dibromo-2-butene | Molybdenum or Ruthenium-based Z-selective catalyst | Direct formation of the Z-alkenyl bromide with high stereocontrol. nih.gov |

| Cross-Metathesis & Reduction | 1,9-Decadiene, Bromine source | Metathesis catalyst, then selective bromination | Stepwise approach allowing for purification of intermediates. |

| Alkyne Semihydrogenation | 1-Bromo-4-decyne | Lindlar Catalyst, H₂ | Classic and reliable method for Z-alkene synthesis from an alkyne precursor. mdpi.com |

| Wittig Reaction | Heptanal, 3-Bromopropyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | Z-selectivity can be achieved under salt-free conditions. |

Exploration of New Catalytic Transformations Utilizing the Bromine Functionality and Alkene Moiety

The dual functionality of this compound provides a platform for a wide array of catalytic transformations. The alkyl bromide is amenable to classic nucleophilic substitutions and a variety of cross-coupling reactions, while the alkene can participate in numerous addition and functionalization reactions. Future research will focus on developing novel catalytic systems that can selectively act on one site in the presence of the other or engage both functionalities in cascade or tandem processes.

The bromine atom serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds. Transition-metal-catalyzed cross-coupling reactions, such as Migita-Kosugi-Stille, Suzuki-Miyaura, and Sonogashira couplings, are powerful methods for this purpose. atamanchemicals.comrsc.org Research into new ligands and milder reaction conditions will enhance the scope and functional group tolerance of these transformations. For example, nickel-catalyzed carbozincation has been used to create complex intermediates for pharmaceuticals. beilstein-journals.org

The alkene moiety offers a rich playground for catalytic exploration. Nickel-hydride catalyzed hydrocarbonation of alkenes with alkyl halides is an emerging area. epfl.ch Photoredox catalysis, in particular, has become a powerful tool for the 1,2-difunctionalization of alkenes, allowing for the simultaneous introduction of two functional groups across the double bond under mild, visible-light-induced conditions. mdpi.com This could allow for transformations like carboarylation, amidoarylation, or trifluoromethylation of the double bond in this compound. mdpi.com Photoinduced catalytic α-alkylation of active methylene (B1212753) compounds with nonactivated alkenes like 1-decene (B1663960) has also been reported, suggesting potential for similar reactivity with this compound. researchgate.net

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Functional Group Targeted | Catalyst System Example | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br bond | Pd catalyst, base | Alkylated or arylated decene derivative. atamanchemicals.com |

| Photoredox Difunctionalization | C=C bond | Ir or Ru photocatalyst, Ni co-catalyst | Vicinal difunctionalized bromo-decane (e.g., amino-arylated). mdpi.com |

| Hydroalkylation | C=C bond | NiBr₂·diglyme, bipyridine ligand | Saturated, elongated bromo-alkane. epfl.ch |

| Enyne Metathesis | C=C bond | Grubbs catalyst | Dienyl bromide derivatives for complex synthesis. nih.gov |

| α-Arylation | C-Br bond (as electrophile) | Pd/BrettPhos | Coupling with ketone enolates. rsc.org |

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The shift towards greener and more sustainable chemical manufacturing has spurred significant interest in flow chemistry. polimi.it This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and the ability to telescope multiple reaction steps into a single continuous process. scispace.combeilstein-journals.org The integration of the synthesis and subsequent transformations of this compound into flow systems represents a major direction for future research.

Flow chemistry is particularly well-suited for reactions involving hazardous reagents, high pressures, or transient intermediates. polimi.it For instance, the use of ethylene (B1197577) gas in Heck reactions or syngas in hydroformylations can be managed more safely and efficiently in a continuous-flow reactor. researchgate.net The synthesis of this compound via olefin metathesis could be adapted to a flow process, potentially improving catalyst efficiency and product throughput.

Furthermore, downstream processing, such as in-line purification and extraction using membrane-based separators, can be integrated into the flow setup. scispace.combeilstein-journals.org This minimizes manual handling and waste generation. Telescoping the synthesis of this compound directly into a subsequent catalytic transformation (e.g., a cross-coupling or hydroformylation reaction) without isolating the intermediate would significantly improve process efficiency and atom economy, aligning with the principles of green chemistry. researchgate.netnih.gov Research in this area will focus on designing robust, integrated flow systems tailored for the specific reactions of this bifunctional molecule.

Advanced Applications in Targeted Synthesis of Complex Molecular Architectures

This compound is an ideal starting material for the targeted synthesis of complex molecules, particularly natural products and biologically active compounds where specific stereochemistry is crucial. The Z-alkene can act as a precursor to various functionalities or as a rigid linker, while the terminal bromide allows for the introduction of diverse side chains or coupling to other fragments.

A key application lies in the synthesis of lipids and related signaling molecules. For example, analogues of this compound, such as 10-bromo-1-decene, are used in the stereoselective synthesis of novel sphingoid bases and sphingosines. researchgate.netmdpi.com These syntheses often rely on cross-metathesis to install the Z-double bond, followed by further elaboration. The ability to construct these complex lipids is crucial for studying their metabolism and role in diseases like diabetes. researchgate.net

The combination of a nucleophilic coupling site (via organometallic intermediates derived from the bromide) and an electrophilic double bond (or vice versa) allows for its use in powerful intramolecular cyclization reactions to build carbocyclic and heterocyclic ring systems. Gold-catalyzed activation of alkynes is a known method for constructing molecular complexity, and similar principles could be applied to the alkene in this compound. acs.org Its structure is also suited for ring-closing metathesis precursors after modification at the bromide terminus. It can serve as a key fragment in the convergent synthesis of larger molecules, where two complex parts of a target are synthesized separately and then joined together using the reactivity of the bromoalkene. For instance, halo-substituted alkenes are pivotal intermediates in the synthesis of antitumor agents and other complex natural products. nih.govbeilstein-journals.org Future research will undoubtedly uncover new applications for this compound as a versatile linchpin in the assembly of intricate molecular architectures. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。